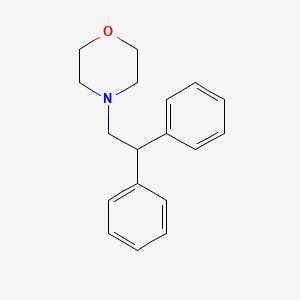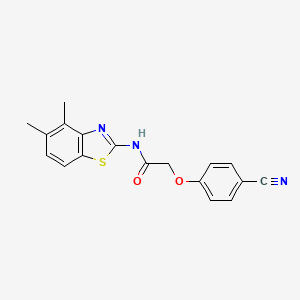
Cyclopropaneoctanoic acid
説明
Cyclopropaneoctanoic acid is a type of cyclopropyl fatty acid (CPFA) that is found in nature . It is also known by the synonyms 2-[(2-pentylcyclopropyl)methyl]cyclopropaneoctanoic acid, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, and FR 236924 . It has an empirical formula of C20H36O2 and a molecular weight of 308.50 . Cyclopropaneoctanoic acid 2-hexyl is the main cyclopropane fatty acid found in human adipose tissue and serum .
Synthesis Analysis
Cyclopropane fatty acids are synthesized in plants through a process that involves several genes representing early, middle, and late steps in the fatty acid and triacylglycerol (TAG) biosynthetic pathways . The tissue-specific and developmental transcript expression profiles and biochemical characteristics observed indicate which enzymes might play a larger role in TAG biosynthesis and accumulation .Molecular Structure Analysis
The molecular structure of cyclopropaneoctanoic acid involves a cyclopropane ring, which is a three-membered carbon ring, within its structure . This unique structure confers certain chemical and physical properties to the compound .Chemical Reactions Analysis
Cyclopropane fatty acids, including cyclopropaneoctanoic acid, are involved in various chemical reactions. These reactions can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .Physical And Chemical Properties Analysis
Cyclopropaneoctanoic acid, like other cyclopropane fatty acids, has unique structural and chemical properties due to the presence of the cyclopropane ring in its structure . These properties make it useful in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .科学的研究の応用
Identification in Human Adipose Tissue and Serum
Cyclopropaneoctanoic acid 2-hexyl has been identified in human adipose tissue and serum. This discovery is significant as it sheds light on the presence and role of cyclopropane fatty acids in mammals, particularly in humans. The study reveals that cyclopropaneoctanoic acid 2-hexyl constitutes about 0.4% of total fatty acids in human adipose tissue and around 0.2% in serum, mainly found in triacylglycerols in adipose tissue and in both phospholipids and triacylglycerols in serum (Śledziński et al., 2013).
Association with Hypertriglyceridemia-Related Disorders
Research has shown an elevated serum level of cyclopropaneoctanoic acid 2-hexyl in patients with hypertriglyceridemia-related disorders, suggesting a link between this compound and metabolic diseases. The study indicates that its high serum level correlates with high serum triacylglycerol concentrations, offering insights into its potential role in lipid metabolism and associated disorders (Mika et al., 2016).
Effects on Lipid Metabolism in Hepatic Cells
Cyclopropaneoctanoic acid 2-hexyl has been found to influence lipid metabolism in hepatic cells. It upregulates the expression of genes associated with lipid synthesis and release in hepatocytes, particularly enhancing the expression of the fatty acid synthase gene. This finding suggests a possible contribution of cyclopropaneoctanoic acid 2-hexyl to hypertriglyceridemia in metabolic diseases (Czumaj et al., 2018).
将来の方向性
The future directions for research on cyclopropaneoctanoic acid could involve further exploration of its biosynthesis in plants and its potential applications in industry. The data from studies on cyclopropane fatty acid biosynthesis in plants provide insights into which genes likely represent the best targets for either silencing or overexpression, in future metabolic engineering strategies aimed at altering CPFA content .
特性
IUPAC Name |
8-cyclopropyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)7-5-3-1-2-4-6-10-8-9-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHMBVUODHGBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311889 | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropaneoctanoic acid | |
CAS RN |
5617-99-2 | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[4-(methylthio)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B1657225.png)
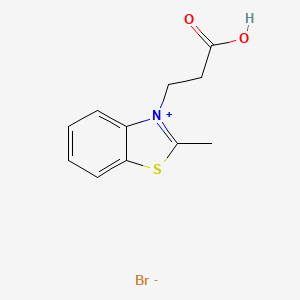
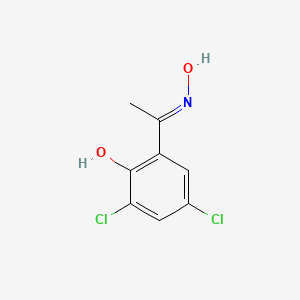

![[(Ethoxycarbonyl)(isopropoxy-methyl-phosphinoylmethyl)amino]acetic acid, ethyl ester](/img/structure/B1657233.png)
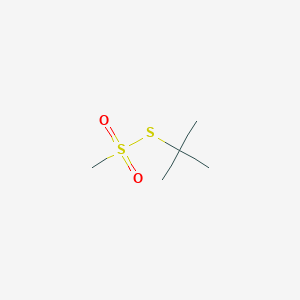

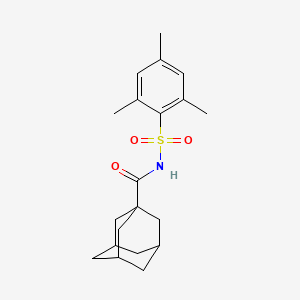
![1-Chloro-4-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1657240.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-[4-[4-[3-(4-cyclohexylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]sulfonylphenoxy]propan-2-ol](/img/structure/B1657241.png)
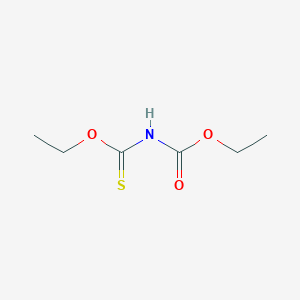
![1-(3-Chlorophenyl)-3-[4-[[4-[(3-chlorophenyl)carbamoylamino]-3-methoxyphenyl]methyl]-2-methoxyphenyl]urea](/img/structure/B1657245.png)
